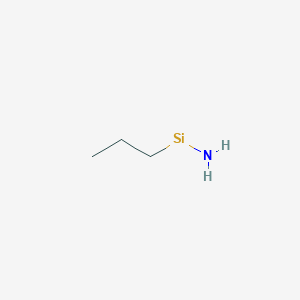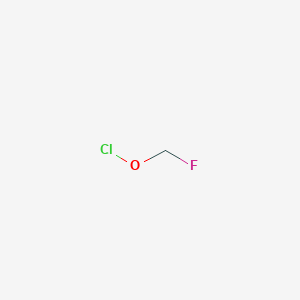
Dodecyl 3,5-dibromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 3,5-dibromobenzoate is an organic compound characterized by the presence of a dodecyl group attached to a 3,5-dibromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 3,5-dibromobenzoate typically involves the esterification of 3,5-dibromobenzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3,5-dibromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as hydroxyl or amino groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoates.
Scientific Research Applications
Dodecyl 3,5-dibromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of dodecyl 3,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzoic acid: A precursor in the synthesis of dodecyl 3,5-dibromobenzoate.
Dodecyl benzoate: Similar structure but lacks the bromine atoms, resulting in different chemical properties.
Dodecyl 4-hydroxybenzoate: Contains a hydroxyl group instead of bromine atoms, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the dodecyl group and the dibromo-substituted benzoate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
478164-28-2 |
|---|---|
Molecular Formula |
C19H28Br2O2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
dodecyl 3,5-dibromobenzoate |
InChI |
InChI=1S/C19H28Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)16-13-17(20)15-18(21)14-16/h13-15H,2-12H2,1H3 |
InChI Key |
CGERWVIVEGXKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
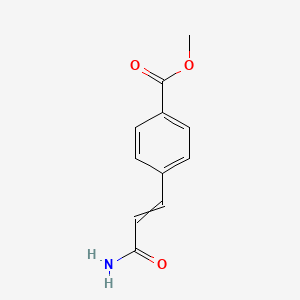
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)

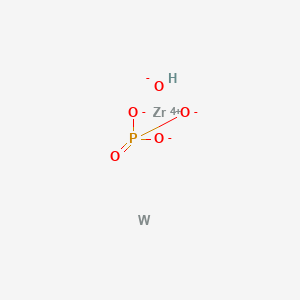
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)

![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
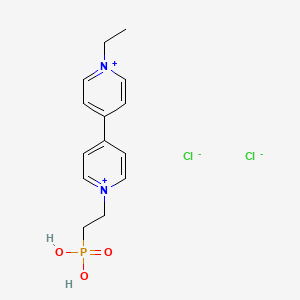
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)
